(3-Methylenecyclobutyl)methanamine hydrochloride
Overview
Description
(3-Methylenecyclobutyl)methanamine hydrochloride, commonly referred to as MCBH, is a cyclic amine derivative of the amino acid methionine. It is a white crystalline solid with a molecular weight of 214.67 g/mol and a melting point of 120-122°C. MCBH is a versatile compound with a wide range of applications in scientific research, including drug discovery, organic synthesis, and chemical biology.
Scientific Research Applications
Novel H3 Receptor Antagonist in Alzheimer's Disease
GSK189254, a compound closely related to (3-Methylenecyclobutyl)methanamine hydrochloride, has shown promise in Alzheimer's disease treatment. This novel histamine H3 receptor antagonist binds to histamine H3 receptors in the brain, including areas affected by Alzheimer's, like the cortex and hippocampus. It has demonstrated potential in improving cognitive performance in preclinical models. The compound exhibits high selectivity for human H3 receptors and shows potent functional antagonism at these sites. In vivo studies indicate that GSK189254 can increase the release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine in the brain, potentially contributing to its cognitive enhancement effects. Importantly, it has demonstrated significant improvement in various cognition paradigms, suggesting potential therapeutic benefits for dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Serotonin Re-uptake Inhibitor Imaging
[11C]Dapoxetine.HCl, structurally related to (3-Methylenecyclobutyl)methanamine hydrochloride, serves as a potent serotonin re-uptake inhibitor. Its biodistribution in rats and preliminary PET imaging in monkeys have been studied, suggesting its utility in understanding serotonin re-uptake mechanisms in vivo. The ability to prepare [11C]Dapoxetine.HCl with high purity and specific activity indicates its potential application in scientific research for exploring serotonin-related functions and disorders (Livni et al., 1994).
Antidepressant Effects of Structurally Similar Compounds
Research on structurally related compounds like 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine has provided insights into potential antidepressant effects. These tetracyclic compounds, synthesized as analogs of anxiolytic and antidepressant drugs, showed significant reduction in immobility in mice, indicating antidepressant effects. This study provides a foundation for understanding how structural analogs of (3-Methylenecyclobutyl)methanamine hydrochloride might be used in developing novel antidepressants (Karama et al., 2016).
Differential Effects on Histamine Release
GSK189254, a nonimidazole histamine H3 receptor antagonist related to (3-Methylenecyclobutyl)methanamine hydrochloride, has been shown to differentially increase histamine release in various brain regions of freely moving rats. This compound helps in understanding functional histaminergic circuitry in the brain and can modulate neurotransmitter release in a brain region-specific manner. Its ability to antagonize amnesic effects in cognition paradigms further emphasizes its potential for therapeutic applications in conditions like Alzheimer's disease (Giannoni et al., 2010).
properties
IUPAC Name |
(3-methylidenecyclobutyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-5-2-6(3-5)4-7;/h6H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXDYDDDCFCGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590233 | |
Record name | 1-(3-Methylidenecyclobutyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylenecyclobutyl)methanamine hydrochloride | |
CAS RN |
915402-10-7 | |
Record name | 1-(3-Methylidenecyclobutyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methylidenecyclobutyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.